molecular formula C14H13FN4OS B2610661 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-13-3

3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2610661
CAS No.: 891136-13-3
M. Wt: 304.34
InChI Key: XAMKEENCAGFYDJ-UHFFFAOYSA-N
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Description

3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a fluorobenzylthio group and two methyl groups attached. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with suitable nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable diketone or ketoester to form the fused triazolopyrimidine structure. This step often requires the use of strong acids or bases as catalysts.

    Introduction of the Fluorobenzylthio Group: The final step involves the introduction of the fluorobenzylthio group through nucleophilic substitution reactions. This can be achieved by reacting the triazolopyrimidine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Potassium carbonate, 4-fluorobenzyl chloride, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
  • 3-((4-methylbenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
  • 3-((4-bromobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Uniqueness

The uniqueness of 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorobenzylthio group enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound, characterized by a triazole ring fused to a pyrimidine ring with a fluorobenzylthio substituent, suggests diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions followed by cyclization processes. The key steps include:

  • Preparation of Intermediates : Starting materials such as 4-fluorobenzyl chloride and 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-one are used.
  • Nucleophilic Substitution : The fluorobenzyl chloride reacts with a thiol derivative to form the corresponding thioether.
  • Cyclization : The thioether undergoes cyclization to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant inhibitory effects on cell proliferation in vitro.

  • Cell Lines Tested : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action : Preliminary investigations suggest that the compound may disrupt microtubule formation and affect cell cycle progression by inhibiting tubulin polymerization. This action contributes to its antiproliferative effects.
Cell LineIC50 (μg/mL)Mechanism
MCF-764.5Tubulin inhibition
A549Not specifiedMicrotubule disruption

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogenic bacteria. Its effectiveness was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays.

  • Pathogens Tested : The compound showed activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

In a recent study published in the journal Molecules, researchers synthesized various derivatives of triazolopyrimidines and assessed their biological activities. Among these derivatives, this compound was highlighted for its promising anticancer activity against MCF-7 cells with an IC50 value of 64.5 μg/mL .

Another study focused on the antibacterial properties of related compounds and found that those with similar structural features exhibited significant antibacterial activity compared to conventional antibiotics .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKEENCAGFYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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